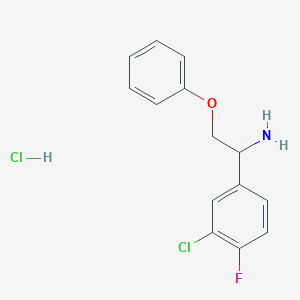

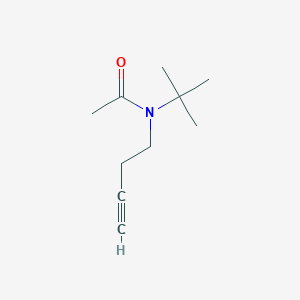

![molecular formula C21H28N4O2 B2717268 1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one CAS No. 1421473-40-6](/img/structure/B2717268.png)

1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The condensed structural formula for this compound is: C₁₉H₂₃N₅O₂ . The skeletal formula implies a carbon atom at the corners and ends of lines, with each carbon atom understood to be attached to enough hydrogen atoms to give each carbon atom four bonds . Unfortunately, I don’t have the exact 3D structure, but it likely features a spiro[4.5]decane moiety fused to a naphthyridine ring.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural elucidation of spirocyclic compounds, including those with diazaspiro[4.5]decane cores, are fundamental in understanding their chemical properties and potential applications. Guerrero-Alvarez et al. (2004) explored the relative configuration of spiro[4.5]decanes using NMR spectroscopy, highlighting the stereochemical complexity of these molecules (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004). Additionally, the work on spiroacetals by Francke and Kitching (2001) reveals the diversity and significance of spirocyclic structures in nature, particularly in insect pheromones, underscoring their potential in synthetic and medicinal chemistry (Francke & Kitching, 2001).

Novel Syntheses of N-Heterocycles

El-Saghier et al. (2010) demonstrated the use of α-alkenoyl ketene S,S- and N,S-acetals as starting materials for synthesizing a variety of N-heterocycles, including diazaspiro[4.5]decane derivatives. This research points to innovative pathways for generating structurally complex and biologically relevant molecules (El-Saghier, Makhlouf, Mahmoud, & El-Adawish, 2010).

Catalysis and Green Chemistry

Thanusu, Kanagarajan, and Gopalakrishnan (2012) highlighted a green chemical approach for synthesizing diazaspiro[4.5]decane derivatives, emphasizing the importance of environmentally friendly methods in modern organic synthesis. Their work showcases the synthesis of novel compounds under focused microwave irradiation, a technique that reduces reaction times and solvent use (Thanusu, Kanagarajan, & Gopalakrishnan, 2012).

Pharmacological Potential

Research on spirocyclic compounds also explores their pharmacological applications. Brubaker and Colley (1986) investigated the dopamine agonist activity of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, demonstrating the potential of spirocyclic compounds in developing new therapeutic agents (Brubaker & Colley, 1986).

properties

IUPAC Name |

1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2/c1-4-24-13-17(18(26)16-8-7-15(2)22-19(16)24)20(27)25-12-11-23(3)14-21(25)9-5-6-10-21/h7-8,13H,4-6,9-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOHBIISMNPNLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC34CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Hydroxymethyl)phenyl] 3-methylbutanoate](/img/structure/B2717186.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2717188.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide](/img/structure/B2717196.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2717198.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2717200.png)

![Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2717205.png)

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2717206.png)

![3-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2717208.png)